molecular formula C14H8ClNO3 B11214954 (4Z)-2-(2-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11214954
M. Wt: 273.67 g/mol
InChI Key: DFQOZBMXWDISMG-WQLSENKSSA-N
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Description

(4Z)-2-(2-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then cyclized to form the oxazole ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated derivatives.

Scientific Research Applications

(4Z)-2-(2-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Pyridinecarboxaldimine Ligands: Ligands with redox-active properties.

Uniqueness

(4Z)-2-(2-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a chlorophenyl group, a furan ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H8ClNO3/c15-11-6-2-1-5-10(11)13-16-12(14(17)19-13)8-9-4-3-7-18-9/h1-8H/b12-8-

InChI Key

DFQOZBMXWDISMG-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=CO3)C(=O)O2)Cl

Origin of Product

United States

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